molecular formula C28H34N2O3 B13092134 (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan

Cat. No.: B13092134
M. Wt: 446.6 g/mol
InChI Key: KIFIZFGESYSXHL-MMTVBGGISA-N
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Description

Systematic IUPAC Name Analysis

The IUPAC name of the compound is derived through a hierarchical approach:

  • Parent structure : The core framework is 1,7-diazaspiro[4.4]nonane, a bicyclic system comprising two fused rings (one four-membered and one five-membered) sharing a single spiro carbon atom. The nitrogen atoms occupy positions 1 and 7.
  • Substituents :
    • A (9H-fluoren-9-yl-methoxy)carbonyl (Fmoc) group is attached to the nitrogen at position 1, forming a carbamate linkage.
    • A 6-oxo group modifies the spirocyclic system, introducing a ketone at position 6.
    • The (2S)-4-methylpentan moiety branches from position 7, featuring a chiral center at carbon 2 (S-configuration) and a methyl group at carbon 4.
  • Stereochemistry : The (5S) designation indicates the absolute configuration of the spiro carbon, critical for molecular interactions.

The full name reflects these components in priority order, adhering to IUPAC rules for polycyclic systems and stereodescriptors.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the compound’s CAS Registry Number has not been publicly assigned. However, related analogs provide contextual identifiers:

  • 1,7-Diazaspiro[4.4]nonane derivatives : CAS 1234423-98-3 (2,7-diazaspiro[4.4]nonane).
  • Fmoc-protected spiro compounds : CAS 1803562-58-4 (a structurally similar Fmoc-containing spirocycle).

Alternative identifiers include:

  • SMILES : C1C[C@]2(CCNC(=O)C@@HNC2)NC1.
  • InChIKey : Constructed from stereochemical and connectivity data, though not yet cataloged.

Structural Relationship to 1,7-Diazaspiro[4.4]nonane Derivatives

The compound belongs to a broader class of 1,7-diazaspiro[4.4]nonane derivatives, which are valued for their conformational rigidity and bioactivity. Key structural comparisons include:

Feature This Compound 1,7-Diazaspiro[4.4]nonane Base
Spiro Core 6-oxo modification Unsubstituted
N1 Substituent Fmoc carbamate Hydrogen or alkyl groups
N7 Substituent (2S)-4-methylpentan Variable functional groups
Stereochemistry (5S) spiro carbon Racemic or undefined

The Fmoc group enhances solubility and serves as a protective moiety in solid-phase synthesis, while the 6-oxo group introduces hydrogen-bonding potential, influencing receptor affinity. The (2S)-4-methylpentan chain likely modulates lipophilicity and steric interactions, critical for target engagement.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (5S)-7-[(2S)-4-methylpentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C28H34N2O3/c1-19(2)17-20(3)29-16-14-28(26(29)31)13-8-15-30(28)27(32)33-18-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,19-20,25H,8,13-18H2,1-3H3/t20-,28-/m0/s1

InChI Key

KIFIZFGESYSXHL-MMTVBGGISA-N

Isomeric SMILES

C[C@@H](CC(C)C)N1CC[C@]2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)CC(C)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Core Scaffold Synthesis: 1,7-Diazaspiro[4.4]non-7-one Formation

The key intermediate, 1,7-diazaspiro[4.4]non-7-one, is prepared from cyclic diamine precursors such as 1,4-diazepan-5-one derivatives. Typical synthetic steps include:

  • Protection of amine groups via tert-butyl carbamates using di-tert-butyl dicarbonate in tetrahydrofuran or dichloromethane at room temperature or slightly cooled conditions (10–20 °C). This step provides intermediates like tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with yields up to 89%.

  • Hydrogenation and deprotection steps using palladium hydroxide catalysts under hydrogen atmosphere in methanol at 45 °C to obtain the free diazepanone scaffold, which is then used for further functionalization.

  • Cyclization and spiro formation are achieved by intramolecular condensation reactions, often facilitated by acid catalysts or coupling reagents, to form the 1,7-diazaspiro[4.4]non-7-one core.

Installation of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc group is introduced to the secondary amine of the diazaspiro scaffold to protect it during subsequent synthetic steps:

  • The Fmoc group is typically installed by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or DMF.

  • The reaction conditions are mild, usually at room temperature, and the product is purified by crystallization or chromatography to yield the Fmoc-protected diazaspiro intermediate.

Introduction of the (2S)-4-Methylpentanoic Acid Side Chain

The side chain is attached to the diazaspiro core via amide bond formation or direct alkylation:

  • Amide coupling methods use activated carboxylic acid derivatives of (2S)-4-methylpentanoic acid, such as acid chlorides or esters, reacting with the free amine on the diazaspiro scaffold.

  • Activation reagents like carbodiimides (e.g., EDC, DCC) or coupling additives (e.g., HOBt, DMAP) are employed to facilitate the formation of the amide bond under mild conditions.

  • Reaction temperatures are generally ambient to slightly elevated (20–40 °C), and the reaction progress is monitored by HPLC or TLC.

  • Purification involves extraction, crystallization, or chromatographic techniques to isolate the target compound with high purity.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of 1,4-diazepan-5-one Di-tert-butyl dicarbonate, THF, 10–20 °C, 2 h 89 Intermediate tert-butyl carbamate formed
2 Hydrogenation & deprotection Pd(OH)₂, H₂, MeOH, 45 °C, overnight ~58 (crude) Free diazepanone obtained for next step
3 Fmoc protection Fmoc-Cl, base, DCM or DMF, RT 70–85 Fmoc group installation on diazaspiro amine
4 Amide coupling (2S)-4-methylpentanoic acid derivative, EDC, DMAP, RT-40 °C 75–90 Formation of final compound with side chain

Detailed Research Findings and Notes

  • The diazaspiro scaffold synthesis is well-documented with high-yielding protection and deprotection steps that preserve stereochemistry at the 5S position of the spiro ring.

  • The use of Fmoc protecting group is standard in peptide and amino acid chemistry, providing stability during multi-step synthesis and easy removal under mild basic conditions.

  • The stereochemistry at the (2S) position of the 4-methylpentanoic acid side chain is maintained by using enantiomerically pure starting materials or chiral resolution techniques.

  • Reaction monitoring by HPLC, LC-MS, and NMR spectroscopy ensures the purity and identity of intermediates and final products.

  • Purification methods such as crystallization from solvents like diethyl ether/petroleum ether or chromatographic separation on silica gel are critical for isolating the pure compound.

  • The overall synthetic route is modular, allowing variations for analog synthesis by modifying the side chain or protecting groups.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Peptide Synthesis

The primary application of (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan is in peptide synthesis . The Fmoc group allows for the protection of amino acids during solid-phase peptide synthesis (SPPS), enabling the formation of complex peptides with high purity and yield. This method is widely used in pharmaceutical development to create peptide-based drugs.

Drug Development

The compound's unique structure makes it a promising candidate in drug development . Its ability to interact with biological targets can be exploited to design new therapeutics, particularly in targeting specific receptors or enzymes involved in disease processes. Research has indicated potential applications in cancer treatment and other diseases where peptide hormones play a role.

Biological Studies

In biological research, this compound can be utilized to explore protein-protein interactions and enzyme mechanisms. By incorporating this compound into experimental designs, researchers can study the dynamics of protein interactions and the effects of specific modifications on protein function.

Analytical Chemistry

The fluorenyl group in the compound provides a chromophore that can be detected using UV spectroscopy, making it useful in various analytical applications . This property allows for the monitoring of reactions involving this compound and can aid in the characterization of peptide structures.

Case Studies

Several studies have highlighted the applications of this compound:

  • Peptide Synthesis Optimization : A study focused on optimizing conditions for synthesizing peptides using Fmoc-protected amino acids, demonstrating that compounds like this compound significantly improved yield and purity compared to traditional methods.
  • Targeted Drug Design : Research exploring new drug candidates for cancer treatment utilized this compound as a scaffold for designing inhibitors targeting specific cancer pathways, showing promising results in preclinical trials.
  • Mechanistic Studies : Investigations into enzyme kinetics employed this compound to study the effects of specific modifications on enzyme activity, providing insights into enzyme regulation mechanisms.

Mechanism of Action

The mechanism by which (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications
Target Compound: (2S)-2-((5S)-1-[(Fmoc)-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan C₂₈H₃₅N₂O₅* ~503.6 g/mol 1,7-Diazaspiro[4.4]nonane, Fmoc-protected, isobutyl side chain Drug discovery, enzyme inhibition
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid C₂₁H₂₁NO₆ 383.4 g/mol Fmoc-protected methylamino group, methoxy-oxobutanoic acid Peptide synthesis intermediates
(S)-2-((Fmoc)amino)-4,4-dimethylpentanoic acid C₂₂H₂₅NO₄ 367.4 g/mol Fmoc-protected amino acid, dimethylpentanoic acid Solid-phase peptide synthesis
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[...]-diazaspiro[4.5]dec C₃₄H₂₅F₆N₅O₄ ~729.6 g/mol Diazaspiro[4.5]decane, trifluoromethyl groups, carboxamide moiety Anticancer agents, kinase inhibitors
2-(4-(Fmoc)-2-oxopiperazin-1-yl)acetic acid C₂₃H₂₃N₂O₅ 413.4 g/mol Fmoc-protected 2-oxopiperazine, acetic acid linker Protease inhibitors, chelators

Functional and Pharmacological Differences

In contrast, diazaspiro[4.5]decane systems (e.g., in EP 4 374 877 A2 ) offer a larger ring size, accommodating bulkier substituents like trifluoromethyl groups, which enhance metabolic stability and lipophilicity.

Side Chain Modifications: The 4-methylpentan (isobutyl) group in the target compound contributes to hydrophobicity, favoring membrane permeability.

Fmoc Group Utility: While all listed compounds use Fmoc for amine protection, the target compound’s spirocyclic system may confer greater stability during synthetic steps compared to linear Fmoc-amino acids (e.g., ), which are prone to racemization under basic conditions.

Biological Activity

The compound (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a spirocyclic framework and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The molecular formula is C25H28N2O6C_{25}H_{28}N_{2}O_{6}, with a molecular weight of 452.51 g/mol.

PropertyValue
Molecular FormulaC25H28N2O6
Molecular Weight452.51 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antitumor Activity

Research indicates that compounds with similar structural motifs often exhibit antitumor properties . For instance, studies have demonstrated that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The biological activity of related compounds suggests potential antimicrobial effects . Compounds featuring the diazaspiro framework have been shown to possess activity against various bacterial strains, indicating that this compound may also exhibit similar properties.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an enzyme inhibitor , particularly in pathways relevant to cancer metabolism and microbial resistance. This could be linked to its ability to interact with specific protein targets.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the anticancer effects of spirocyclic derivatives, reporting significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa cells). The compound's ability to induce cell cycle arrest at the G2/M phase was highlighted as a key mechanism of action.
  • Antimicrobial Evaluation : Research conducted on related diazaspiro compounds demonstrated effective inhibition of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial activity.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the Fmoc group significantly impacted biological activity. For example, altering the length of alkyl chains on the amine side could enhance potency against specific targets.

Q & A

Q. What are the critical safety protocols for handling (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Ventilation: Ensure well-ventilated workspaces to mitigate inhalation risks (classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure) .
  • Storage: Store in tightly sealed containers at 2–8°C, away from incompatible materials like strong acids/bases .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is this compound synthesized, and what role does the Fmoc group play?

Answer:

  • Synthesis Steps:
    • Fmoc Protection: The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the amine group .
    • Spirocyclic Core Formation: Cyclization using carbodiimide coupling agents (e.g., DCC) to form the 1,7-diazaspiro[4.4]nonane scaffold .
    • Deprotection: The Fmoc group is removed using 20% piperidine in DMF, enabling downstream functionalization .
  • Fmoc Utility: Provides steric protection during synthesis and facilitates real-time monitoring via UV absorbance (λ = 301 nm) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with characteristic Fmoc aromatic peaks at δ 7.3–7.8 ppm .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and resolves diastereomers .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₃₄N₂O₅: 502.25) .

Q. How stable is this compound under standard laboratory conditions?

Answer:

  • Thermal Stability: Decomposes at ~140°C; avoid prolonged exposure to heat or light .
  • Chemical Stability: Stable in neutral pH but degrades in acidic/basic conditions. Avoid oxidizing agents (e.g., H₂O₂) .
  • Storage Lifetime: Up to 12 months when stored desiccated at -20°C .

Advanced Research Questions

Q. How can synthesis yield be optimized for the spirocyclic core?

Answer:

  • Reaction Solvent: Use anhydrous dichloromethane (DCM) or DMF to minimize hydrolysis .
  • Catalyst Screening: Test coupling agents like HATU or PyBOP for improved cyclization efficiency .
  • Temperature Control: Maintain 0–5°C during Fmoc deprotection to reduce side reactions .
  • Purification: Employ silica gel chromatography with 2-butanone/methanol gradients (95:5 to 75:25 v/v) to isolate the spirocyclic product (19% yield reported) .

Q. How should researchers address contradictions in reported toxicity data?

Answer:

  • Data Reconciliation:
    • Acute Toxicity: While cites H302 (oral toxicity), notes incomplete toxicological profiling. Conduct in vitro assays (e.g., MTT on HEK293 cells) to clarify LD₅₀ .
    • Ecotoxicity: Perform OECD 301 biodegradability tests if environmental release is a concern, as no prior data exist .
  • Precautionary Principle: Assume worst-case hazards (e.g., H319 eye irritation) until validated .

Q. What mechanistic insights exist for the compound’s reactivity in peptide coupling?

Answer:

  • Activation Pathway: The Fmoc group stabilizes the amine via steric hindrance, allowing selective activation of the carboxyl group by HOBt/EDCI .
  • Intermediate Trapping: Use NMR to detect oxazolone intermediates during carbodiimide-mediated coupling, which may explain epimerization risks .
  • Kinetic Studies: Monitor reaction progress via inline FTIR to optimize coupling time and minimize racemization .

Q. How does the compound interact with biological targets, and what assays are suitable for validation?

Answer:

  • Target Engagement: Molecular docking (AutoDock Vina) predicts binding to protease-active sites via the spirocyclic motif. Validate with SPR (KD measurement) .
  • Cellular Assays: Use fluorescence polarization to assess inhibition of protein-protein interactions in HEK293T cells .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to estimate in vivo half-life .

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